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molecular formula C10H8BrNO B1521122 6-Bromo-4-methoxyquinoline CAS No. 874792-20-8

6-Bromo-4-methoxyquinoline

Cat. No. B1521122
M. Wt: 238.08 g/mol
InChI Key: AWLGLUBASOBKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253285B2

Procedure details

To a solution of 6-bromo-4-chloro-quinoline (12.12 g, 50 mmol) in methanol (200 mL) was added sodium methoxide (13.50 g, 250 mmol) at room temperature. Then, the reaction mixture was heated to 120° C. for 15 h in a sealed reaction flask. After cooling to room temperature, the methanol was removed under the vacuum and the residue was diluted with water. Then, the solids were collected by filtration and washed with water. After drying in air, 10.8 g (90.8% yield) of 6-bromo-4-methoxy-quinoline was isolated as a white solid which can be crystallized from acetonitrile: EI-HRMS m/e calcd for C10H8BrNO (M+) 236.9789, found 236.9784.
Quantity
12.12 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2Cl.[CH3:13][O-:14].[Na+]>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[C:5]2[O:14][CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
12.12 g
Type
reactant
Smiles
BrC=1C=C2C(=CC=NC2=CC1)Cl
Name
sodium methoxide
Quantity
13.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the methanol was removed under the vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with water
FILTRATION
Type
FILTRATION
Details
Then, the solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying in air

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=CC=NC2=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g
YIELD: PERCENTYIELD 90.8%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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